An In-depth Technical Guide to 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole (CAS 196877-76-6)
An In-depth Technical Guide to 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole (CAS 196877-76-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole, a valuable heterocyclic building block in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes established synthetic methodologies, explores the compound's reactivity, and discusses its potential applications in the development of novel therapeutics.
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring system is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] The presence of both nitrogen and oxygen atoms within the ring imparts unique electronic properties and the ability to engage in various non-covalent interactions with biological targets. Consequently, isoxazole-containing compounds have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3] The strategic functionalization of the isoxazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a privileged scaffold in modern drug discovery.
5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole is a bifunctional reagent of particular interest. The 3-(4-methoxyphenyl) group can influence the overall lipophilicity and electronic nature of the molecule, while the 5-(bromomethyl) substituent serves as a versatile synthetic handle for the introduction of a wide array of functional groups through nucleophilic substitution. This guide will delve into the synthesis, characterization, and synthetic utility of this important intermediate.
Physicochemical Properties
| Property | Value | Source/Rationale |
| CAS Number | 196877-76-6 | |
| Molecular Formula | C₁₁H₁₀BrNO₂ | |
| Molecular Weight | 268.11 g/mol | |
| Appearance | Expected to be a solid at room temperature. | Based on analogs like 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole.[4] |
| Melting Point | Not explicitly reported. Analog 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole has a melting point of 128.5-132.5 °C.[5][6] | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide.[6] | |
| Purity | Commercially available with purities typically around 95%. |
Synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole
A robust and scalable synthesis is paramount for the utility of any building block. A logical and efficient two-step synthetic sequence for the preparation of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole involves the initial synthesis of the corresponding alcohol, (3-(4-methoxyphenyl)isoxazol-5-yl)methanol, followed by its bromination.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of (3-(4-methoxyphenyl)isoxazol-5-yl)methanol
The formation of the 3,5-disubstituted isoxazole ring is efficiently achieved through a [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime) and an alkyne. In this case, 4-methoxybenzaldoxime serves as the nitrile oxide precursor and propargyl alcohol is the alkyne component.
Protocol:
-
Oxime Formation (if starting from aldehyde): To a solution of 4-methoxybenzaldehyde in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride. The reaction is typically heated to reflux to drive the formation of 4-methoxybenzaldoxime.
-
In situ Nitrile Oxide Generation and Cycloaddition:
-
Dissolve 4-methoxybenzaldoxime and propargyl alcohol in a chlorinated solvent like dichloromethane.
-
Slowly add an aqueous solution of sodium hypochlorite (bleach) to the stirring mixture. The hypochlorite oxidizes the aldoxime to the corresponding nitrile oxide.
-
The highly reactive nitrile oxide immediately undergoes a [3+2] cycloaddition with propargyl alcohol to form the isoxazole ring.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure (3-(4-methoxyphenyl)isoxazol-5-yl)methanol.
-
Causality of Experimental Choices:
-
The use of sodium hypochlorite is a mild and readily available oxidizing agent for the in situ generation of the nitrile oxide, avoiding the need to isolate the potentially unstable intermediate.
-
Dichloromethane is a common solvent for this reaction as it is relatively inert and allows for easy separation from the aqueous phase during work-up.
Characterization of (3-(4-methoxyphenyl)isoxazol-5-yl)methanol:
While the full dataset for the target brominated compound is elusive, characterization data for the precursor alcohol has been reported:
-
¹H NMR (600 MHz, CDCl₃): δ 7.66 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H), 6.45 (s, 1H), 4.74 (s, 2H), 3.81 (s, 3H).[7]
-
¹³C NMR (150 MHz, CDCl₃): δ 171.9, 162.4, 140.2, 129.6, 126.6, 125.8, 99.9, 56.4, 21.3.[7]
Step 2: Bromination of (3-(4-methoxyphenyl)isoxazol-5-yl)methanol
The conversion of the primary alcohol to the corresponding bromide is a standard transformation in organic synthesis. Several reagents can be employed for this purpose, with phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) (the Appel reaction) being common choices.
Protocol (using PBr₃):
-
Dissolve (3-(4-methoxyphenyl)isoxazol-5-yl)methanol in a dry, aprotic solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole.
Self-Validating System and Trustworthiness:
-
The progress of both synthetic steps should be meticulously monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of starting materials and to identify the formation of any byproducts.
-
The final product must be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and its purity assessed by techniques such as HPLC or elemental analysis. The expected spectroscopic data would include a characteristic singlet in the ¹H NMR spectrum around 4.5 ppm for the bromomethyl protons (-CH₂Br).
Reactivity and Derivatization
The synthetic utility of 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole lies in the reactivity of the bromomethyl group, which is an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of a variety of nucleophiles, leading to a diverse library of derivatives.
Caption: Reactivity of the bromomethyl group with various nucleophiles.
Common Transformations:
-
Amination: Reaction with primary or secondary amines in the presence of a base yields the corresponding aminomethyl derivatives. These can be valuable for introducing basic centers to modulate solubility and target engagement.
-
Azide Formation: Treatment with sodium azide in a polar aprotic solvent like DMF provides the azidomethyl derivative. This azide can be further elaborated, for example, through reduction to the primary amine or via "click" chemistry (Huisgen cycloaddition).
-
Ether and Thioether Synthesis: Reaction with alkoxides, phenoxides, or thiolates allows for the straightforward synthesis of a wide range of ethers and thioethers.
-
Cyanation: Substitution with cyanide, typically from sodium or potassium cyanide, yields the corresponding acetonitrile derivative, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
Applications in Drug Discovery
While specific drug candidates derived directly from 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole are not prominent in the literature, its utility as a scaffold can be inferred from the biological activities of related isoxazole-containing molecules. The ability to easily introduce diverse functionalities at the 5-position makes this compound an attractive starting point for generating compound libraries for high-throughput screening.
Potential Therapeutic Areas:
-
Anticancer Agents: Many isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways.[8] The derivatization of the 5-(bromomethyl) group could lead to novel compounds that target specific enzymes or receptors implicated in cancer progression.
-
Anti-inflammatory Drugs: The isoxazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of new analogs from 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole could lead to the discovery of novel anti-inflammatory agents with improved efficacy and safety profiles.
-
Immunomodulators: Certain isoxazole derivatives have shown immunomodulatory effects.[6] The exploration of chemical space around the 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole core could yield new compounds that modulate immune responses for the treatment of autoimmune diseases.
Safety and Handling
As a brominated organic compound, 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profiles of analogous bromomethyl heterocycles suggest that it should be treated as a hazardous substance.[9][10]
Conclusion
5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its straightforward two-step synthesis and the reactive nature of its bromomethyl group allow for the creation of diverse molecular architectures. While the full characterization and application of this specific compound are yet to be extensively documented in peer-reviewed literature, the established importance of the isoxazole scaffold and the synthetic utility of the bromomethyl handle underscore its significant potential for the development of novel bioactive molecules. This guide provides a solid foundation for researchers to confidently synthesize, handle, and utilize this promising chemical intermediate in their scientific endeavors.
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